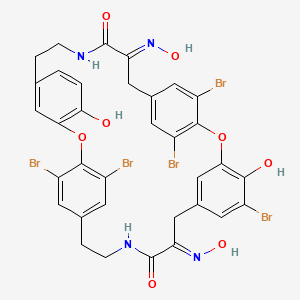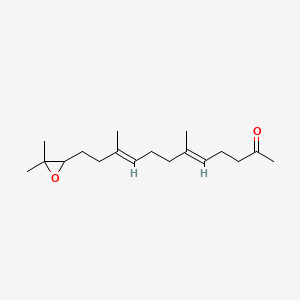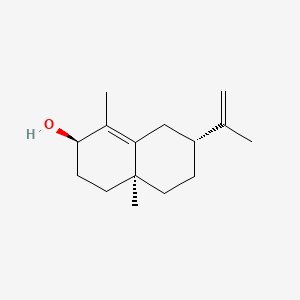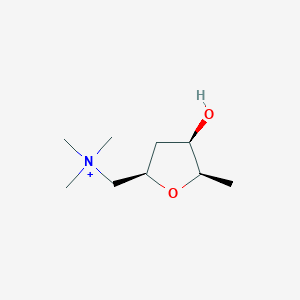![molecular formula C17H10O4 B1254375 9,11-dihydroxy-12H-benzo[a]xanthen-12-one CAS No. 53865-04-6](/img/structure/B1254375.png)
9,11-dihydroxy-12H-benzo[a]xanthen-12-one
Vue d'ensemble
Description
“9,11-dihydroxy-12H-benzo[a]xanthen-12-one” is a chemical compound with the CAS Number: 53865-04-6 . It has a molecular weight of 278.26 . The IUPAC name for this compound is 9,11-dihydroxy-12H-benzo[a]xanthen-12-one .
Synthesis Analysis
A simple and efficient method has been described for the synthesis of 9,9-Dimethyl-12-phenyl-9,10-dihydro-8H-benzo[a]xanthen-11(12H)-one derivatives from aromatic aldehydes, β-naphthol and 5,5-dimethylcyclohexane-1,3-dione using a mild phenylboronic acid as a catalyst in good yields .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H10O4/c18-10-7-12(19)16-14(8-10)21-13-6-5-9-3-1-2-4-11(9)15(13)17(16)20/h1-8,18-19H . This code provides a specific representation of the molecular structure.
Physical And Chemical Properties Analysis
The compound “9,11-dihydroxy-12H-benzo[a]xanthen-12-one” has a molecular mass of 278.259 g·mol −1 . It has a heat of formation of -386.5 ± 16.7 kJ·mol −1 . The dipole moment is 2.18 ± 1.08 D . The volume is 296.96 Å 3 and the surface area is 272.84 Å 2 . The HOMO energy is -8.99 ± 0.55 eV and the LUMO energy is 1.98 ± eV .
Applications De Recherche Scientifique
Pharmaceutical Research: Anticancer Properties
This compound has been studied for its potential anticancer properties. Research suggests that it can interact with calf thymus DNA, indicating a possible mechanism for its cytotoxic activity against cancer cells . This interaction with DNA is crucial for the design of new chemotherapeutic agents.
Chemical Synthesis: Catalyst Development
The compound serves as a model for synthesizing various xanthone derivatives. For instance, it has been used in the development of phenylboronic acid-catalyzed reactions to produce benzo[a]xanthen-12-one derivatives, which are valuable in medicinal chemistry .
Computational Chemistry: Molecular Modeling
The molecular structure of 9,11-dihydroxy-12H-benzo[a]xanthen-12-one is used in computational chemistry for molecular modeling studies. It helps in understanding ligand interactions and predicting the behavior of similar molecules in biological systems .
Mécanisme D'action
Target of Action
It has been found to interact with dna , suggesting that it may exert its effects through modulation of gene expression.
Mode of Action
9,11-dihydroxy-12H-benzo[a]xanthen-12-one interacts with DNA through an intercalative mode . This means the compound inserts itself between the base pairs of the DNA helix, which can lead to changes in the DNA structure and affect its function .
Result of Action
9,11-dihydroxy-12H-benzo[a]xanthen-12-one has been found to exhibit cytotoxic activity against certain tumor cell lines
Propriétés
IUPAC Name |
9,11-dihydroxybenzo[a]xanthen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-10-7-12(19)16-14(8-10)21-13-6-5-9-3-1-2-4-11(9)15(13)17(16)20/h1-8,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSVULZFFRWBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C(C=C(C=C4O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 9,11-dihydroxy-12H-benzo[a]xanthen-12-one interact with DNA, and what are the implications of this interaction?
A1: Research suggests that 9,11-dihydroxy-12H-benzo[a]xanthen-12-one interacts with calf thymus DNA (ctDNA) through an intercalative binding mode []. This means that the molecule inserts itself between the base pairs of the DNA double helix. This interaction was determined through various spectroscopic techniques, including absorption spectroscopy, fluorescence spectroscopy, circular dichroism spectroscopy, and viscosity measurements []. Interestingly, the study found that a structurally similar compound, 1,3-dihydroxy-12H-benzo[b]xanthen-12-one (which has a linear arrangement of its aromatic rings), exhibited a higher binding affinity to DNA compared to 9,11-dihydroxy-12H-benzo[a]xanthen-12-one (which has an angular arrangement of its aromatic rings) []. This difference in binding affinity highlights the impact of even subtle structural modifications on the molecule's interaction with DNA.
Q2: Does the structure of 9,11-dihydroxy-12H-benzo[a]xanthen-12-one influence its cytotoxic activity?
A2: While 9,11-dihydroxy-12H-benzo[a]xanthen-12-one itself showed only marginal antiproliferative activity against L1210 and KB-3-1 cell lines, structural modifications through the addition of a pyran ring led to enhanced activity []. Specifically, compounds belonging to the benzo[a]pyrano[3,2-h]xanthen-7-one series, which have a pyran ring fused angularly onto the xanthone core, exhibited significant activity against the L1210 cell line []. This suggests that the angular fusion of the pyran ring onto the core structure of 9,11-dihydroxy-12H-benzo[a]xanthen-12-one plays a crucial role in enhancing its cytotoxic activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




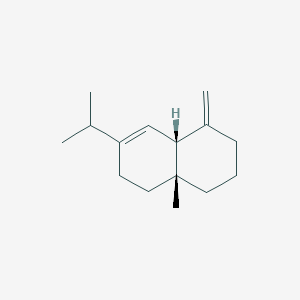
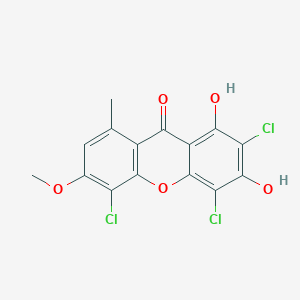
![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B1254302.png)
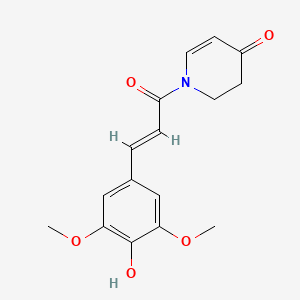
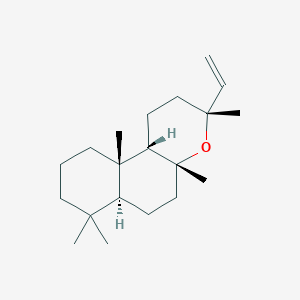
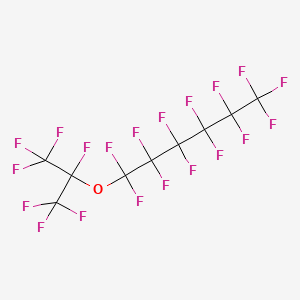
![(3Z)-3-[(3-phenoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B1254308.png)

